
1-(2-Azidoethyl)-3-methylpiperidin-4-ol
説明
Synthesis Analysis
The synthesis of azidoethyl compounds often involves nucleophilic substitution reactions . For instance, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) was synthesized using sodium periodate as an oxidant .Chemical Reactions Analysis
Azidoethyl compounds can undergo various chemical reactions. For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) was polymerized using sodium periodate, resulting in particles with a diameter of up to one micrometer .科学的研究の応用
Synthesis and Chemical Transformations
- The compound 1-(2-Azidoethyl)-3-methylpiperidin-4-ol and its derivatives can be synthesized through various chemical pathways and used for further chemical transformations. For instance, the synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles involves the conversion of 2-(azidomethyl)aziridines into novel 2-[(1,2,3-triazol-1-yl)methyl]aziridines through Cu(I)-catalyzed azide-alkyne cycloaddition, followed by microwave-assisted, regioselective ring opening (D’hooghe et al., 2011). Similarly, derivatives of diphenylpyraline have been synthesized from 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones, which were then converted to isomeric piperidin-4-ols and subsequently N-methylated (Weis, Kungl & Seebacher, 2003).
Biological Activities
- Certain piperidine derivatives, including those structurally related to this compound, have been evaluated for their biological activities. For example, newly synthesized 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives exhibited significant antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Potential in Drug Design
- The structural modification and synthesis of piperidine-related compounds, such as this compound, have implications in drug design, particularly in the development of compounds with potential anti-amnesiant properties. A study described the synthesis of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues, 2-aryl-6-methylpiperidin-4-ols, which were investigated for their in vivo spontaneous working memory activity in mice (Leflemme et al., 2005).
Antimicrobial and Antioxidant Properties
- Piperidine derivatives have shown notable antimicrobial and antioxidant activities, contributing to their potential therapeutic applications. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and demonstrated promising antioxidant and antimicrobial activities, highlighting their biological significance (Harini et al., 2014).
Safety and Hazards
作用機序
Mode of Action
The mode of action refers to how the compound interacts with its target. The azido group is often used in ‘click chemistry’ to form covalent bonds with alkyne groups . If a target protein has an alkyne group, “1-(2-Azidoethyl)-3-methylpiperidin-4-ol” could potentially bind to it.
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the azido group can be sensitive to certain conditions and may react differently depending on the environment .
特性
IUPAC Name |
1-(2-azidoethyl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-7-6-12(4-2-8(7)13)5-3-10-11-9/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKZCOHAOPQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





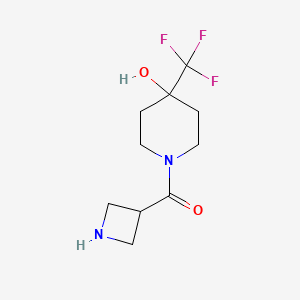


![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)
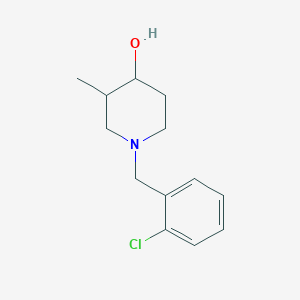

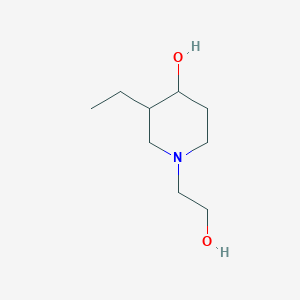
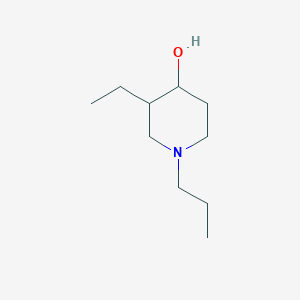
![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)
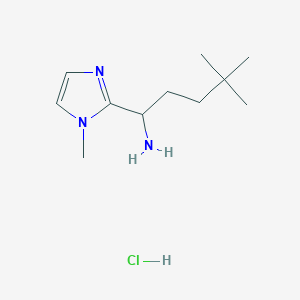
![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)